molecular formula C14H13N3O4S B12770901 Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) CAS No. 89454-31-9

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester)

Cat. No.: B12770901
CAS No.: 89454-31-9
M. Wt: 319.34 g/mol
InChI Key: LXXZZQHUKRGLDZ-UHFFFAOYSA-N
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Description

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[4,5-b]pyridine moiety, and a methanesulfonate ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. For example, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as starting materials .

Industrial Production Methods

Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted imidazopyridines .

Scientific Research Applications

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The imidazo[4,5-b]pyridine moiety is known to interact with various cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-2-methoxy-, methanesulfonate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonate ester group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

89454-31-9

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

[4-(1H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenyl] methanesulfonate

InChI

InChI=1S/C14H13N3O4S/c1-20-12-8-9(5-6-11(12)21-22(2,18)19)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17)

InChI Key

LXXZZQHUKRGLDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=CC=N3)OS(=O)(=O)C

Origin of Product

United States

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